1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique structure combining an indeno-thiazole ring system with a thiophen-2-ylmethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-thiazole Core: The indeno-thiazole core can be synthesized through a cyclization reaction involving a suitable indene derivative and a thioamide.
Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a thiophen-2-ylmethyl halide.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(methyl)urea: Similar structure but with a methyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both the indeno-thiazole and thiophen-2-ylmethyl moieties, which confer distinct electronic and steric properties
Properties
IUPAC Name |
1-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c20-15(17-9-11-5-3-7-21-11)19-16-18-14-12-6-2-1-4-10(12)8-13(14)22-16/h1-7H,8-9H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRSDGKYLMPRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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